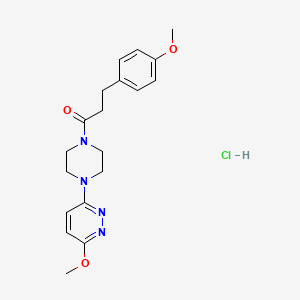

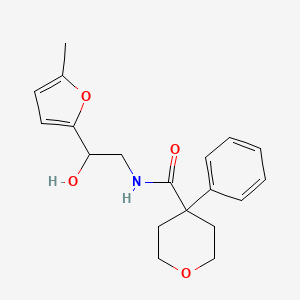

![molecular formula C10H11N3O B3013748 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2168204-20-2](/img/structure/B3013748.png)

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidine derivatives, including 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential as antitumor agents and their photophysical properties . These compounds are structurally diverse and have been the subject of various synthetic methodologies to enhance their applicability in drug design and material science.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through different pathways. One such method involves the ultrasonic sonochemical method, which uses cyclocondensation reactions of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in the presence of ethanol, resulting in satisfactory yields within a short reaction time . Another approach includes the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles, leading to high regioselectivity and the formation of pyrazolo[1,5-a]pyrimidines with an ester function at the 7-position . Additionally, a one-pot regioselective synthesis in aqueous media under ultrasound irradiation has been reported, which is a simple and efficient method for preparing highly substituted pyrazolo[1,5-a]pyrimidines10.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry . X-ray crystallography has also been employed to confirm the regioselectivity of the synthesized compounds, providing detailed insights into the molecular geometry and confirming the presence of substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold10.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines exhibit a range of reactivities that allow for further functionalization. For instance, the introduction of polar groups such as ester, hydroxyl, and carboxyl has been explored to modify the biological behavior of these compounds . The regioselective synthesis of 7-substituted derivatives has been achieved through reactions with amines, benzyl alcohol, and phenylboronic acid, followed by hydrolysis and amidation to yield carboxamides . Additionally, the reactivity of these compounds in aqueous media has been demonstrated, leading to the synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents, which can affect their solubility, stability, and biological activity. The introduction of various functional groups can enhance the drug-like characteristics of these compounds, making them resemble the structure of several marketed pharmaceuticals . The modification of these compounds with fluorine-18 has also been explored for their potential use in tumor imaging with positron emission tomography, indicating their versatility in medicinal applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine and its derivatives are involved in various synthetic processes. Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's utility in creating novel derivatives with potential applications in chemistry and pharmacology (Drev et al., 2014). Abdelhamid et al. (2016) discussed a green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the environmental benefits and efficiency of this method (Abdelhamid et al., 2016).

Novel Synthesis Methodologies

Buriol et al. (2013) described the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods, showcasing a novel and efficient approach to synthesizing these compounds (Buriol et al., 2013). Quiroga et al. (2008) focused on the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, emphasizing the significance of sustainable and efficient synthetic methods (Quiroga et al., 2008).

Potential in Medical Research

Arias-Gómez et al. (2021) highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, particularly their significant photophysical properties and anticancer potential, suggesting a promising avenue for drug design (Arias-Gómez et al., 2021).

Applications in Imaging and Diagnostic Techniques

Xu et al. (2012) investigated 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging in positron emission tomography (PET), indicating the compound's potential in advanced medical imaging technologies (Xu et al., 2012).

Direcciones Futuras

The future directions for the research and development of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine and similar compounds could involve further exploration of their synthesis pathways, investigation of their physical and chemical properties, and evaluation of their potential applications in medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogs and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines, in general, have valuable properties as antimetabolites in purine biochemical reactions . This suggests that they might interfere with the synthesis or function of nucleic acids in cells.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a broad range of biological activities . They have been associated with various biochemical pathways due to their role as antimetabolites in purine biochemical reactions . .

Result of Action

As a pyrazolo[1,5-a]pyrimidine derivative, it’s known to have valuable properties as an antimetabolite in purine biochemical reactions . This suggests that it might inhibit the synthesis or function of nucleic acids in cells, leading to various cellular effects.

Propiedades

IUPAC Name |

5-methyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-3-6-14-10-7-8(2)12-9-4-5-11-13(9)10/h3-5,7H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNDPNITTSHFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

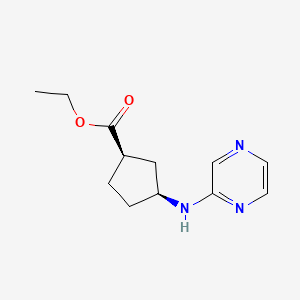

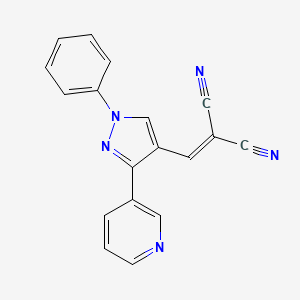

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

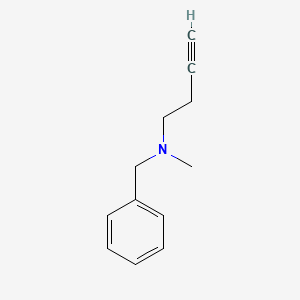

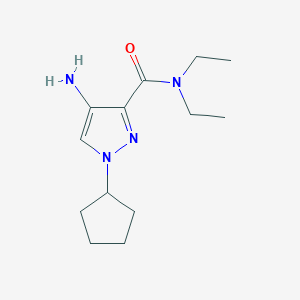

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

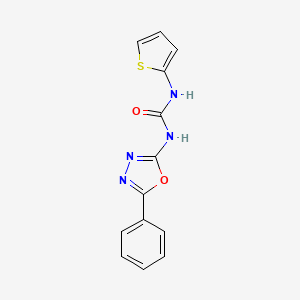

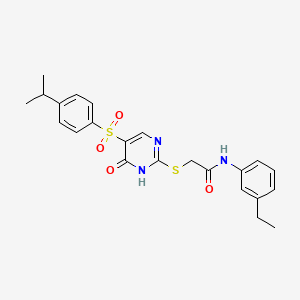

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)